

Dibenzosuberenol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

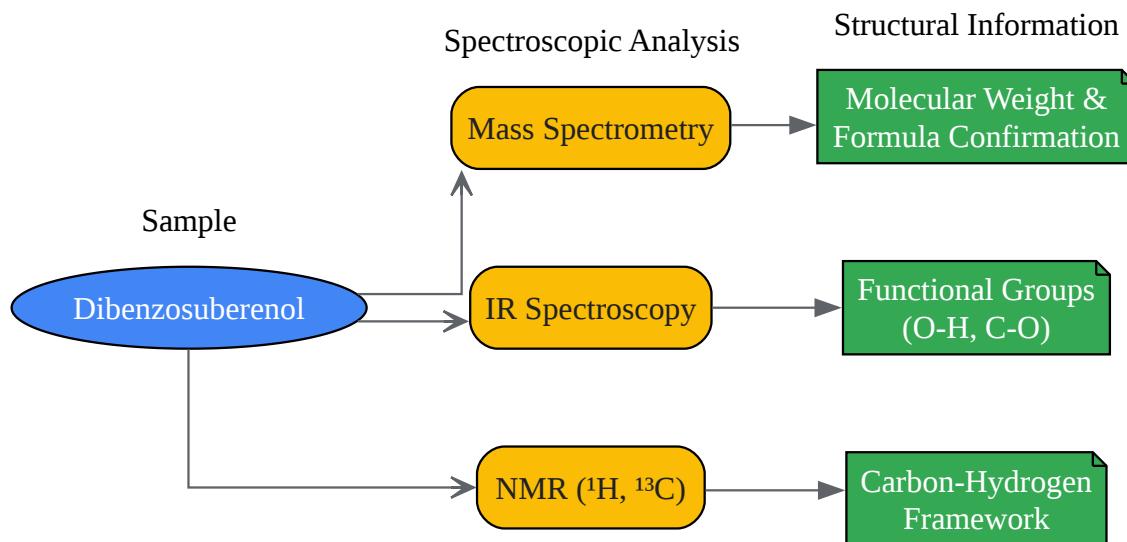
Compound of Interest

Compound Name: *Dibenzosuberenol*

Cat. No.: *B089108*

[Get Quote](#)

An In-Depth Technical Guide to the Core Chemical Properties and Structure of
Dibenzosuberenol


For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzosuberenol, systematically known as 5H-dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound that serves as a pivotal intermediate in synthetic chemistry. Its rigid, three-dimensional structure, composed of two benzene rings fused to a central seven-membered cycloheptene ring, forms the core scaffold of numerous pharmacologically active agents. The presence of a hydroxyl group at the 5-position provides a crucial reactive handle for synthetic transformations, making it a valuable building block in the development of new chemical entities. This guide offers an in-depth exploration of the chemical structure, properties, spectroscopic profile, and reactivity of **dibenzosuberenol**, providing field-proven insights for professionals in chemical research and drug development.

Chemical Structure and Nomenclature

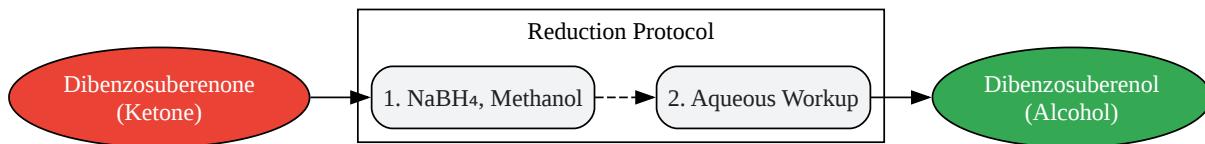
The structural foundation of **dibenzosuberenol** dictates its chemical behavior and synthetic utility. The fusion of the aromatic rings to the unsaturated seven-membered ring creates a strained, non-planar V-shaped molecule. The hydroxyl group is positioned at a benzylic and allylic-like carbon, which significantly influences its reactivity.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Elucidation of **Dibenzosuberenol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region), the vinylic protons of the cycloheptene ring, and a characteristic signal for the methine proton at the C5 position (adjacent to the hydroxyl group). The hydroxyl proton itself will appear as a singlet, the chemical shift of which is dependent on solvent and concentration.
 - ¹³C NMR: The carbon NMR spectrum will confirm the presence of 15 carbon atoms. Signals can be assigned to the aromatic carbons, the vinylic carbons, and the key C5 carbon bearing the hydroxyl group, which would appear in the typical range for a secondary alcohol (approx. δ 65-80 ppm). [1]
- Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups. [2][3] The spectrum of **dibenzosuberenol** will be dominated by a strong, broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the alcohol. A sharp band around 1050-1150 cm^{-1} for the C-O stretch is also

expected. Aromatic C-H stretches appear above 3000 cm^{-1} , while C=C stretching vibrations for the aromatic and cycloalkene rings are found in the $1450\text{-}1600\text{ cm}^{-1}$ region. [4]


- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides the molecular weight and fragmentation patterns. [3] The mass spectrum of **dibenzosuberenol** will show a molecular ion peak (M^+) at $\text{m/z} = 208$, confirming its molecular formula. Common fragmentation pathways may include the loss of water (H_2O) from the molecular ion to give a fragment at $\text{m/z} = 190$, and other cleavages characteristic of the tricyclic system.

Synthesis and Reactivity

The chemical reactivity of **dibenzosuberenol** is centered around its secondary alcohol functionality. This makes it an excellent precursor for a variety of derivatives.

Synthesis via Reduction

The most direct and common synthesis of **dibenzosuberenol** is the reduction of its corresponding ketone, 5-dibenzosuberenone (also known as 5H-dibenzo[a,d]cyclohepten-5-one). [5] This transformation is a standard carbonyl reduction, chosen for its high efficiency and selectivity.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from Dibenzosuberenone to **Dibenzosuberenol**.

Experimental Protocol: Reduction of 5-Dibenzosuberenone

- Dissolution: Dissolve 5-dibenzosuberenone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

- Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic reaction and prevent side reactions.
- Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (approx. 1.1-1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to manage the rate of reaction and hydrogen gas evolution.
- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl) to destroy any excess NaBH₄.
- Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **dibenzosuberol**.

Key Reactions: Oxidation

The secondary alcohol of **dibenzosuberol** can be readily oxidized back to the ketone, 5-dibenzosuberone. This reaction is fundamental as dibenzosuberone is a key precursor for many pharmaceutical agents. [6][7] Experimental Protocol: Oxidation with tert-Butyl Hydroperoxide (TBHP) [7]

- Caution: tert-Butyl hydroperoxide is a highly reactive, flammable, and toxic chemical. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- Reaction Setup: In a suitable reaction vessel, a solution of **dibenzosuberol** (1.0 eq) and 70% aqueous tert-Butyl hydroperoxide (TBHP) (6-10 eq) is prepared. [7] 2. Heating: The mixture is stirred and heated to 100 °C for 24 hours. [7] The elevated temperature is necessary to drive the oxidation.

- Quenching: After cooling to room temperature, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. [7]4.
- Extraction: The product is extracted with dichloromethane. The combined organic extracts are dried over anhydrous Na_2SO_4 and filtered. [7]5.
- Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield 5-dibenzosuberenone. [7]

Significance in Drug Development

The dibenzosuberane and suberene frameworks are privileged scaffolds in medicinal chemistry, particularly for targeting the central nervous system. While **dibenzosuberenol** itself is not typically the final active pharmaceutical ingredient (API), its oxidized derivative, dibenzosuberenone, is a cornerstone for the synthesis of numerous tricyclic antidepressants (TCAs). [8][9][10] Drugs synthesized from the dibenzosuberenone core include:

- Cyproheptadine: An antihistamine and antiserotonergic agent.
- Protriptyline and Amitriptyline: Widely used tricyclic antidepressants. [11]* Cyclobenzaprine: A muscle relaxant. [5] The functionalization at the C5 position, made possible by the alcohol-ketone interconversion, is the key synthetic strategy. It allows for the attachment of various side chains, most commonly aminoalkyl groups, which are crucial for the pharmacological activity of these drugs. [10][11] The tricyclic core provides the correct conformational rigidity to bind to targets such as monoamine transporters.

Conclusion

Dibenzosuberenol is a molecule of significant academic and industrial interest. Its well-defined tricyclic structure, characterized by a hydroxyl group at a strategic position, provides a foundation for complex synthetic endeavors. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is essential for its effective use. As a key intermediate in the synthesis of a class of established and potent pharmaceuticals, the **dibenzosuberenol** scaffold continues to be a relevant and valuable tool for researchers and scientists in the ongoing pursuit of novel therapeutics.

References

- National Institute of Standards and Technology (NIST). 5H-Dibenzo(a,d)cyclohepten-5-ol. NIST Chemistry WebBook. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. NIST Chemistry WebBook. [\[Link\]](#)
- Chemsoc. Dibenzosuberone | CAS#:2222-33-5. [\[Link\]](#)
- National Center for Biotechnology Information. **Dibenzosuberenol**. PubChem Compound Summary for CID 82577. [\[Link\]](#)
- Wikipedia. Dibenzosuberenone. [\[Link\]](#)
- National Center for Biotechnology Information. 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-(dimethylamino)propyl)-, monohydrochloride. PubChem Compound Summary for CID 17684. [\[Link\]](#)
- Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. [\[Link\]](#)
- ChemBK. **dibenzosuberenol**. [\[Link\]](#)
- Cheméo. Chemical Properties of 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. [\[Link\]](#)
- Beilstein Journals. Synthesis of dibenzosuberenone-based novel polycyclic π -conjugated dihydropyridazines, pyridazines and pyrroles. [\[Link\]](#)
- National Center for Biotechnology Information. 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-dimethylamino-2-methylpropyl)-. PubChem Compound Summary for CID 17511. [\[Link\]](#)
- MDPI.
- SpectraBase. Dibenzosuberenone - Optional[¹H NMR] - Spectrum. [\[Link\]](#)
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Dibenzosuberone. PubChem Compound Summary for CID 14589. [\[Link\]](#)
- precisionFDA. **DIBENZOSUBERENOL**. [\[Link\]](#)
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [\[Link\]](#)
- Pharmacognosy Journal. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [\[Link\]](#)
- The Royal Society of Chemistry. Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. [\[Link\]](#)
- ResearchGate. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. [\[Link\]](#)
- YouTube. Advancing Macrocycles in Drug Discovery. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Dibenzosuberol | C15H12O | CID 82577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5H-Dibenzo(a,d)cyclohepten-5-ol [webbook.nist.gov]
- 4. phcogj.com [phcogj.com]
- 5. Dibenzosuberol - Wikipedia [en.wikipedia.org]
- 6. Dibenzosuberol | CAS#:2222-33-5 | Chemsoc [chemsoc.com]
- 7. 5-Dibenzosuberol synthesis - chemicalbook [chemicalbook.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. BJOC - Synthesis of dibenzosuberol-based novel polycyclic π -conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 10. Synthesis of novel, potentially biologically active dibenzosuberol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Dibenzosuberol chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089108#dibenzosuberol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com